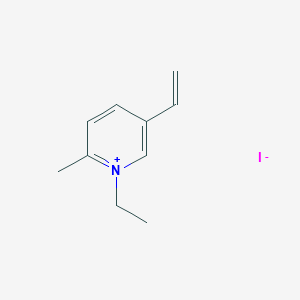
Tetraethylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylbarbituric acid is a derivative of barbituric acid, a compound that has been widely studied and utilized in various fields of chemistry and medicine. Barbituric acid itself is the parent compound of barbiturates, which are known for their sedative and hypnotic properties. This compound, with its unique chemical structure, offers distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraethylbarbituric acid can be synthesized through the alkylation of barbituric acid derivatives. One common method involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide as a condensing agent . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Tetraethylbarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a reference standard in analytical chemistry.
Medicine: While not directly used as a drug, its derivatives are studied for potential therapeutic applications, including anticonvulsant and sedative effects
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetraethylbarbituric acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation can lead to sedative and hypnotic effects, similar to other barbiturates .
Comparaison Avec Des Composés Similaires
Barbituric Acid: The parent compound, known for its role in the synthesis of barbiturates.
Diethylbarbituric Acid: Another derivative with similar properties but different alkyl groups.
Phenobarbital: A well-known barbiturate used as an anticonvulsant and sedative.
Uniqueness: Tetraethylbarbituric acid is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
31677-90-4 |
|---|---|
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1,3,5,5-tetraethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(6-2)9(15)13(7-3)11(17)14(8-4)10(12)16/h5-8H2,1-4H3 |
Clé InChI |
KNVYHMMSTFJBMT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



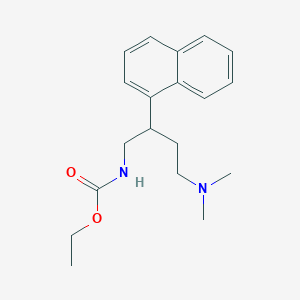
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)


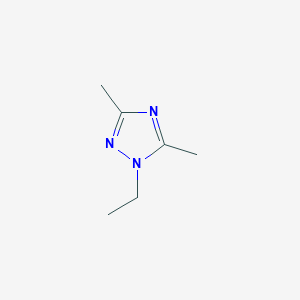

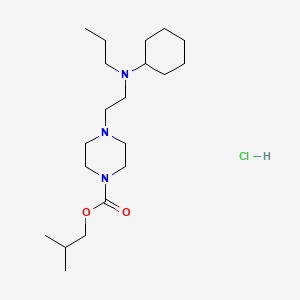
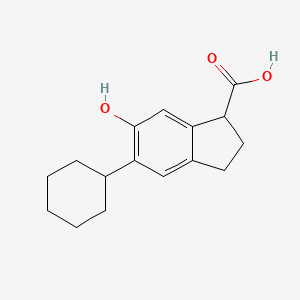
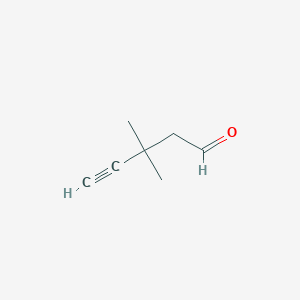

![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
